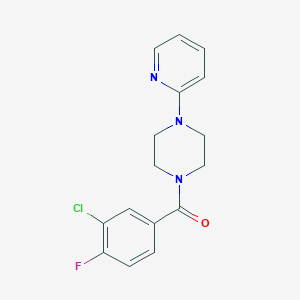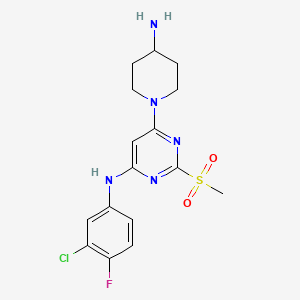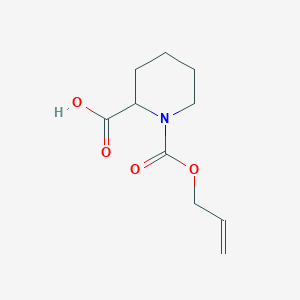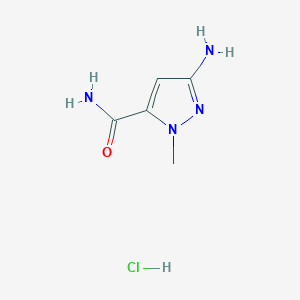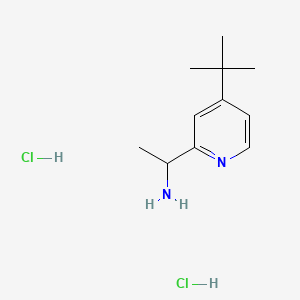![molecular formula C9H6F4O B13497114 2-Fluoro-1-[2-(trifluoromethyl)phenyl]ethan-1-one](/img/structure/B13497114.png)
2-Fluoro-1-[2-(trifluoromethyl)phenyl]ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Fluoro-1-[2-(trifluoromethyl)phenyl]ethan-1-one is an organic compound with the molecular formula C9H6F4O. It is a fluorinated ketone, known for its unique chemical properties and potential applications in various fields. This compound is characterized by the presence of both fluoro and trifluoromethyl groups, which contribute to its reactivity and stability.
Synthetic Routes and Reaction Conditions:
Grignard Reaction: One common method involves the reaction of 2-(trifluoromethyl)benzoyl chloride with ethylmagnesium bromide, followed by fluorination using diethylaminosulfur trifluoride (DAST).
Friedel-Crafts Acylation: Another approach is the Friedel-Crafts acylation of 2-(trifluoromethyl)fluorobenzene with acetyl chloride in the presence of aluminum chloride as a catalyst.
Industrial Production Methods: Industrial production often utilizes the Friedel-Crafts acylation method due to its scalability and relatively high yield. The reaction is typically carried out under controlled temperature and pressure conditions to ensure safety and efficiency .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form corresponding carboxylic acids or esters.
Substitution: Nucleophilic substitution reactions can occur at the fluoro or trifluoromethyl groups, leading to various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used for reduction reactions.
Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are used for nucleophilic substitution.
Major Products:
Scientific Research Applications
2-Fluoro-1-[2-(trifluoromethyl)phenyl]ethan-1-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Fluoro-1-[2-(trifluoromethyl)phenyl]ethan-1-one involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
2,2,2-Trifluoroacetophenone: Similar structure but lacks the fluoro group, leading to different reactivity and applications.
1-(2-Fluoro-3-(trifluoromethyl)phenyl)ethan-1-one: Similar structure with a different position of the fluoro group, affecting its chemical properties.
Uniqueness: 2-Fluoro-1-[2-(trifluoromethyl)phenyl]ethan-1-one is unique due to the presence of both fluoro and trifluoromethyl groups, which enhance its reactivity and stability compared to other similar compounds .
Properties
Molecular Formula |
C9H6F4O |
|---|---|
Molecular Weight |
206.14 g/mol |
IUPAC Name |
2-fluoro-1-[2-(trifluoromethyl)phenyl]ethanone |
InChI |
InChI=1S/C9H6F4O/c10-5-8(14)6-3-1-2-4-7(6)9(11,12)13/h1-4H,5H2 |
InChI Key |
MGFOYMXWGHDXQN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)CF)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


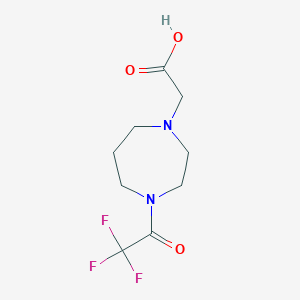
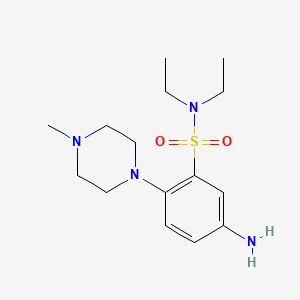
![tert-Butyl 2-amino-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoate](/img/structure/B13497049.png)
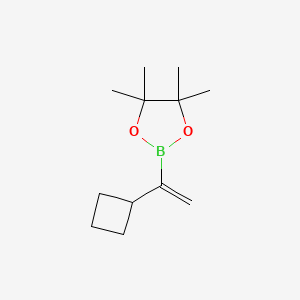
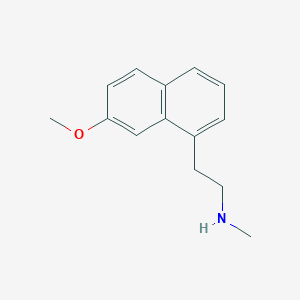
![rac-8-tert-butyl 6,7-dimethyl (1R,2R,5R,6S,7R)-2-hydroxy-8-azabicyclo[3.2.1]octane-6,7,8-tricarboxylate](/img/structure/B13497069.png)
![Ethyl 1-(iodomethyl)-3-octyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B13497078.png)
